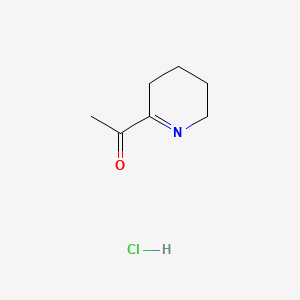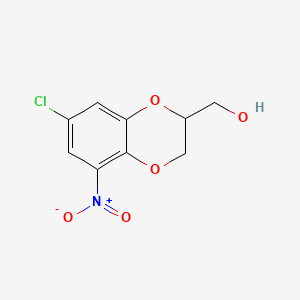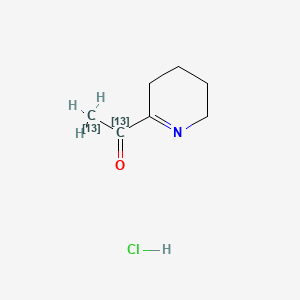
D-(-)-2-Phenylglycine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(-)-2-Phenylglycine-d5 is a chiral amino acid derivative that has become increasingly popular in the scientific community due to its strong affinity for specific receptors in the body and its ability to be used in a variety of laboratory experiments. It is a stable compound that can be synthesized in a variety of ways, and it can be used to study a range of biochemical and physiological processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of D-(-)-2-Phenylglycine-d5 involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
Benzaldehyde-d5, Benzyl cyanide, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Ethanol, Wate
Reaction
Benzaldehyde-d5 is reacted with benzyl cyanide in the presence of sodium borohydride to form racemic 2-phenyl-2-hydroxyacetonitrile-d5., Benzaldehyde-d5, Benzyl cyanide, Sodium borohydride, Room temperature, Anhydrous conditions, Moderate.
The racemic 2-phenyl-2-hydroxyacetonitrile-d5 is treated with hydrochloric acid to form the corresponding hydrochloride salt., Racemic 2-phenyl-2-hydroxyacetonitrile-d5, Hydrochloric acid, Room temperature, Moderate.
The hydrochloride salt is then treated with sodium hydroxide to form the free base., Hydrochloride salt, Sodium hydroxide, Room temperature, Moderate.
The free base is extracted with diethyl ether and the organic layer is washed with water and dried over anhydrous sodium sulfate., Free base, Diethyl ether, Water, Anhydrous sodium sulfate, Room temperature, Good.
The diethyl ether is evaporated under reduced pressure to obtain D-(-)-2-Phenylglycine-d5 as a white solid., Organic layer, Reduced pressure, Good.
Wirkmechanismus
The mechanism of action of D-(-)-2-Phenylglycine-d5 is not completely understood, but it is believed to bind to certain receptors in the body. It is thought to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. Additionally, it is thought to interact with the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of D-(-)-2-Phenylglycine-d5 are not completely understood, but it is believed to have a range of effects on the body. It is thought to have an anxiolytic effect, which may be due to its interaction with the GABA-A receptor. Additionally, it is thought to have an antidepressant effect, which may be due to its interaction with the 5-HT2A receptor. It is also believed to have a neuroprotective effect, as well as an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using D-(-)-2-Phenylglycine-d5 in laboratory experiments is that it is a stable compound that can be synthesized in a variety of ways. Additionally, it has strong affinity for specific receptors in the body, making it an ideal compound for studying the biochemical and physiological effects of various compounds. However, it is important to note that the effects of D-(-)-2-Phenylglycine-d5 on the body are not completely understood, and it is important to be aware of the potential risks associated with using it in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for D-(-)-2-Phenylglycine-d5 research. One potential direction is to further study the biochemical and physiological effects of this compound on the body. Additionally, further research could be done to determine the potential therapeutic applications of this compound. Additionally, further research could be done to determine the potential side effects of this compound. Finally, further research could be done to determine the potential interactions of this compound with other drugs and compounds.
Wissenschaftliche Forschungsanwendungen
D-(-)-2-Phenylglycine-d5 has a wide range of applications in scientific research. It has been used to study the binding properties of various receptors, as well as the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on various receptors, as well as the effects of drugs on the body. Additionally, D-(-)-2-Phenylglycine-d5 has been used in a variety of laboratory experiments, such as enzyme assays, receptor binding assays, and cell culture experiments.
Eigenschaften
CAS-Nummer |
1246817-98-0 |
|---|---|
Produktname |
D-(-)-2-Phenylglycine-d5 |
Molekularformel |
C8H9NO2 |
Molekulargewicht |
156.196 |
IUPAC-Name |
(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
ZGUNAGUHMKGQNY-MWQKFOQQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Synonyme |
(αR)-α-Amino-benzeneacetic-d5 Acid; D-2-Phenyl-glycine-d5; (-)-(R)-Phenylglycine-d5; (-)-Phenylglycine-d5; (2R)-Amino-2-phenylethanoic-d5 Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



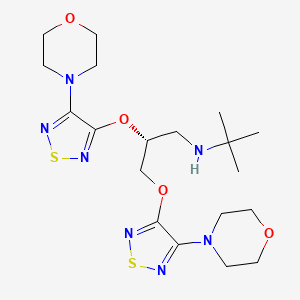
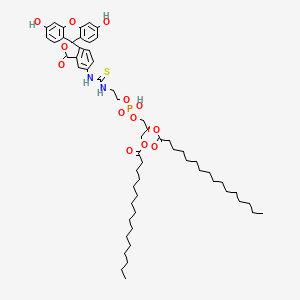
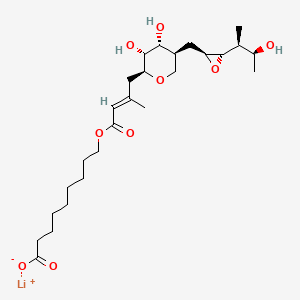
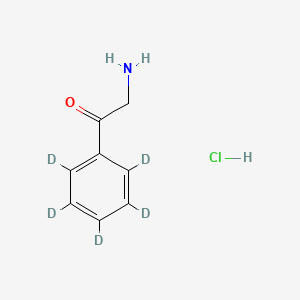
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)

